2-Chloro-N-2-naphthylpropanamide
Description
Significance of Amide Derivatives in Chemical Research
The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of modern chemistry and biology. Its importance is underscored by its ubiquitous presence in nature, forming the essential peptide bonds that link amino acids into proteins. researchgate.net This fundamental role in the chemistry of life has made the amide bond a critical structural motif in medicinal chemistry. rsc.org It is estimated that amide bond formation is the most frequently performed reaction in the pharmaceutical industry, with approximately 25% of all marketed drugs containing at least one amide group. rsc.org
Amide derivatives are prized for their unique combination of stability, planarity, and hydrogen-bonding capabilities, which allow them to bind effectively to biological targets. researchgate.net Beyond pharmaceuticals, amides are integral to a wide range of materials, including high-performance polymers like Nylon, as well as agrochemicals, detergents, and lubricants. researchgate.netpulsus.com The pursuit of more efficient and environmentally friendly methods for amide synthesis remains a top priority in green chemistry, highlighting the enduring importance of this functional group. pulsus.com
Historical Development and Classification of N-Acyl Naphthalene (B1677914) Derivatives
Naphthalene (C₁₀H₈), a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, has been a versatile scaffold in chemical synthesis since its discovery in coal tar in the early 19th century. wikipedia.org Its derivatives are noted for a broad spectrum of biological activities and have been developed into drugs, dyes, and other industrial chemicals. researchgate.net
The acylation of naphthylamines (aminonaphthalenes) to produce N-acyl naphthalene derivatives is a key synthetic transformation. These compounds can be broadly classified based on the substitution pattern on the naphthalene ring and the nature of the acyl group. For instance, substitution can occur on either the 1-position (alpha) or the 2-position (beta) of the naphthalene core, leading to distinct isomers with different chemical and physical properties. Further classification can be based on the specific acyl group attached to the nitrogen atom (e.g., acetyl, propionyl, benzoyl). Historically, the development of these derivatives has been driven by their potential use as intermediates in the synthesis of more complex molecules, including azo dyes and pharmaceuticals. google.com For example, N-acyl derivatives of certain naphthalenedisulphonic acids have been investigated for their biological properties. researchgate.net
Unique Structural Features of 2-Chloro-N-2-naphthylpropanamide for Investigation
This compound is a distinct molecule that combines several key structural features, making it a subject of interest for chemical investigation. While specific research on this exact compound is limited, its structure suggests several avenues for study.
The molecule consists of a naphthalene ring system linked via an amide bond to a chloropropionyl group. The key features include:
The Naphthalene Moiety: The bulky, lipophilic naphthalene group, specifically attached at the 2-position, significantly influences the molecule's steric and electronic properties. This group is a known pharmacophore and can engage in π-π stacking interactions, which are important in molecular recognition processes. researchgate.net
The α-Chloro Group: The chlorine atom on the carbon adjacent to the carbonyl group is an electron-withdrawing group, which can influence the reactivity of the amide. This feature introduces a chiral center (at the second carbon of the propanamide chain), meaning the compound can exist as two enantiomers. The presence of this halogen atom also provides a site for potential nucleophilic substitution reactions, making it a useful synthetic intermediate. researchgate.netijpsr.infoekb.eg
The combination of a chiral, halogenated acyl group with a large aromatic system in this compound creates a molecule with a specific three-dimensional shape and reactivity profile that warrants further synthetic and analytical exploration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 731012-04-7 | bldpharm.com |
| Molecular Formula | C₁₃H₁₂ClNO | bldpharm.comcymitquimica.com |
| Molecular Weight | 233.70 g/mol | bldpharm.com |
| Purity | Min. 95% | cymitquimica.com |
Properties
IUPAC Name |
2-chloro-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEZZXHQBPMGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N 2 Naphthylpropanamide and Analogues
Established Synthetic Routes to 2-Chloro-N-2-naphthylpropanamide Scaffolds
The fundamental approach to constructing the this compound scaffold relies on the formation of an amide bond between a naphthalene-containing amine and a suitably functionalized propanoyl group. This can be accomplished through various amidation techniques, with the reaction of 2-naphthylamine (B18577) and chloroacyl chlorides being a primary and well-documented method.
Amidation Reactions with 2-Naphthylamine and Chloroacyl Chlorides
The most direct and widely employed method for the synthesis of this compound is the acylation of 2-naphthylamine with 2-chloropropionyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the amino group of 2-naphthylamine on the carbonyl carbon of the acyl chloride, leading to the formation of the desired amide and hydrochloric acid as a byproduct. To neutralize the acid and drive the reaction to completion, a base is typically added.
The general reaction scheme is as follows:
> Figure 1: General reaction scheme for the amidation of 2-naphthylamine with 2-chloropropionyl chloride.
This method has been successfully applied to the synthesis of a variety of N-aryl amides. For instance, the synthesis of the analogous compound, 2-chloro-N-(naphthalen-2-yl)acetamide, has been reported through the reaction of 2-naphthylamine with chloroacetyl chloride ijpsr.info. Similarly, the isomeric 2-chloro-N-1-naphthylpropanamide has been synthesized from 1-naphthylamine (B1663977) and 2-chloropropionyl chloride chemicalbook.com. These examples underscore the versatility and reliability of this synthetic approach for creating N-naphthyl chloroalkanamides.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Achieving high yields and purity in the synthesis of this compound necessitates the careful optimization of several reaction parameters. The choice of solvent, base, reaction temperature, and stoichiometry of reactants can significantly impact the efficiency of the amidation reaction.
Studies on similar N-acylation reactions have provided valuable insights into optimal conditions. For instance, in the synthesis of related N-aryl amides, dichloromethane (B109758) or toluene (B28343) are commonly used as solvents. The selection of a base is also critical; organic bases such as triethylamine (B128534) or pyridine (B92270) are frequently employed to scavenge the HCl produced during the reaction without interfering with the desired transformation.
A study on the reaction optimization with 2-naphthylamine highlighted the importance of catalyst loading and solvent choice in achieving excellent yield and enantioselectivity in asymmetric reactions researchgate.net. While the direct synthesis of racemic this compound may not require a chiral catalyst, the principles of optimizing reaction parameters to maximize yield remain the same. Factors such as reaction time and temperature must be carefully controlled to prevent side reactions and decomposition of the product. An efficient and solvent-free acylation of 2-methylnaphthalene (B46627) has been reported using an acid chloride as both the acylating agent and solvent in a microchannel reactor, suggesting that unconventional reaction setups could also be explored for optimization dntb.gov.ua.
Table 1: Key Parameters for Optimization of this compound Synthesis
| Parameter | Options | Considerations |
| Solvent | Dichloromethane, Toluene, Tetrahydrofuran | Solubilizes reactants and influences reaction rate. |
| Base | Triethylamine, Pyridine, Sodium Bicarbonate | Neutralizes HCl byproduct to drive the reaction forward. |
| Temperature | 0 °C to room temperature | Lower temperatures can minimize side reactions. |
| Reactant Ratio | Equimolar or slight excess of acyl chloride | Stoichiometry affects conversion and product purity. |
Stereoselective Synthesis of this compound Enantiomers
The presence of a chiral center at the C2 position of the propanamide moiety means that this compound exists as a pair of enantiomers. The biological activities of these enantiomers can differ significantly, making their stereoselective synthesis a critical area of research. Methodologies to obtain enantiomerically pure forms include the use of chiral auxiliaries, asymmetric catalysis, and the separation of racemic mixtures.
Chiral Auxiliaries and Catalytic Asymmetric Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. In the context of this compound, a chiral auxiliary could be attached to either the 2-chloropropionic acid precursor or the 2-naphthylamine. The chiral auxiliary directs the subsequent amidation reaction to favor the formation of one diastereomer over the other. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product.
While specific examples for this compound are not extensively documented, the principles of asymmetric synthesis using chiral auxiliaries are well-established. For instance, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of enolate reactions, which could be adapted for the synthesis of chiral 2-chloropropionic acid derivatives.
Catalytic asymmetric synthesis represents another powerful strategy. This approach utilizes a chiral catalyst to control the stereoselectivity of the amidation reaction. Although less common for simple amidation reactions, the development of new catalytic systems could enable the direct and efficient synthesis of enantiomerically pure this compound. Stereoselective synthesis of disubstituted naphthalene-1,2-oxides has been achieved, demonstrating that stereocontrol on naphthalene-containing molecules is feasible dntb.gov.ua.
Enantiomeric Separation Techniques for this compound
When a stereoselective synthesis is not feasible or desired, the separation of a racemic mixture of this compound into its individual enantiomers, a process known as chiral resolution, is employed. Common methods for chiral resolution include diastereomeric salt formation and chiral chromatography.
Diastereomeric Salt Formation: This classic resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. Once separated, the individual diastereomers can be converted back to the pure enantiomers of the original compound.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The enantiomers of this compound would interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation. The successful resolution of racemic 1,1'-bi-2-naphthol, a compound also containing a naphthalene (B1677914) moiety, using chiral selectors identified from a small library, highlights the potential of this technique nih.govnih.gov.
Table 2: Comparison of Enantiomeric Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Scalable, cost-effective for large quantities. | Requires suitable resolving agents and can be labor-intensive. |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable to a wide range of compounds, can be used for both analytical and preparative scales. | Higher cost of chiral columns and solvents, can be less scalable than crystallization. |
Derivatization Strategies and Analogues of this compound
The synthesis of derivatives and analogues of this compound is essential for structure-activity relationship (SAR) studies and the development of new compounds with tailored properties. Derivatization can be achieved by modifying the naphthalene ring, the amide linkage, or the chloro-substituted propanoyl chain.
Modification of the Naphthalene Ring: The naphthalene core offers several positions for substitution. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be used to introduce various functional groups onto the ring system. The directing effects of the existing amino group (or amide group after acylation) will influence the position of the new substituent.
Modification of the Amide Linkage: The amide nitrogen can be further alkylated or acylated to produce N-substituted derivatives. For instance, the synthesis of 2-Chloro-N-ethyl-N-naphthalen-1-yl-acetamide has been reported, demonstrating the feasibility of N-alkylation chemicalbook.com.
Modification of the Propanoyl Chain: The chlorine atom at the C2 position is a reactive handle that can be displaced by various nucleophiles to introduce a wide range of functionalities. For example, reaction with thiols can lead to the formation of thioether derivatives. The synthesis of novel N-(naphthalen-1-yl)propanamide derivatives has been achieved by reacting a similar scaffold with 2-mercapto aryl or dithiocarbamate (B8719985) salt derivatives researchgate.net.
The synthesis of a diverse library of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been reported, showcasing the broad scope of amine starting materials that can be used to generate a wide array of analogues ijpsr.info.
Table 3: Potential Derivatization Sites of this compound
| Site of Derivatization | Potential Modifications | Synthetic Methods |
| Naphthalene Ring | Halogenation, Nitration, Sulfonation, Alkylation | Electrophilic Aromatic Substitution |
| Amide Nitrogen | Alkylation, Acylation | N-Alkylation, N-Acylation |
| Propanoyl Chain (C2) | Substitution of Chlorine with O, S, N nucleophiles | Nucleophilic Substitution |
Modifications on the Naphthyl Moiety
The synthesis of analogues with a modified naphthyl ring is typically achieved by employing a substituted 2-naphthylamine as the starting material. The foundational synthetic route to N-aryl amides, including this compound, involves the acylation of an amine with an acyl chloride. In this case, a substituted 2-naphthylamine is reacted with 2-chloropropanoyl chloride.
This approach allows for the introduction of a wide array of substituents onto the naphthalene core prior to the formation of the amide bond. The nature and position of these substituents can be chosen to systematically probe structure-activity relationships. For example, electron-donating or electron-withdrawing groups can be incorporated, or the steric profile of the molecule can be altered by introducing bulky groups. While specific examples for the 2-naphthylpropanamide structure are not extensively detailed in the literature, this standard synthetic protocol is widely applicable.
Table 1: Potential Starting Materials for Naphthyl Moiety Modification This table is illustrative of the synthetic strategy.
| Starting Amine | Resulting Analogue |
| 1-Bromo-2-naphthylamine | 2-Chloro-N-(1-bromo-2-naphthyl)propanamide |
| 4-Methoxy-2-naphthylamine | 2-Chloro-N-(4-methoxy-2-naphthyl)propanamide |
| 7-Nitro-2-naphthylamine | 2-Chloro-N-(7-nitro-2-naphthyl)propanamide |
Structural Variations on the Propanamide Chain
The chlorine atom on the propanamide chain of this compound is a reactive site, making it an ideal handle for introducing structural variations through nucleophilic substitution reactions. The carbon to which the chlorine is attached is electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion.
Research on the closely related N-(naphthalen-1-yl)-2-chloropropanamide scaffold has demonstrated the feasibility of this approach. In these studies, the parent compound was reacted with a series of sulfur-based nucleophiles, such as 2-mercapto aryl compounds and dithiocarbamate salts, to generate a library of new analogues. researchgate.net This methodology is directly applicable to the 2-naphthyl isomer. The reaction typically proceeds by treating the chloro-propanamide with the chosen nucleophile in a suitable solvent. This strategy has been used to synthesize derivatives with notable antimicrobial activity. researchgate.net
Table 2: Synthesized Analogues via Propanamide Chain Modification
| Nucleophile | Resulting Analogue |
| 5-methyl-1,3,4-thiadiazole-2-thiol | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide researchgate.net |
| Benzothiazole-2-thiol | 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide researchgate.net |
| 1-methyl-1H-imidazole-2-thiol | 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide researchgate.net |
| 5-nitro-1H-benzimidazole-2-thiol | N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide researchgate.net |
| 4-methyl-4H-1,2,4-triazole-3-thiol | 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide researchgate.net |
Introduction of Diverse Functionalities into the this compound Structure
Beyond simple substitution, the 2-chloro-propanamide moiety serves as a linchpin for introducing larger and more complex functionalities, significantly diversifying the parent structure. This is exemplified by synthetic work on related N-(naphthalen-2-yl)acetamides, where bulky heterocyclic systems have been appended to the core structure. nih.gov
In one such study, N-(naphthalen-2-yl)-2-chloroacetamide was used as an intermediate to synthesize derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one moieties. nih.gov The synthesis involved the reaction of the chloroacetamide with a hydroxyl-substituted quinolinone. The hydroxyl group acts as a nucleophile, displacing the chloride to form an ether linkage. This strategy effectively couples the N-naphthyl amide core with a complex heterocyclic system. nih.gov Among the synthesized compounds, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was identified as a potent antiproliferative agent against a nasopharyngeal cancer cell line. nih.gov
This synthetic approach can be directly extrapolated to this compound, allowing for the introduction of a wide range of functionalities by selecting nucleophiles with desired chemical or biological properties. The chloro group provides a reliable point of attachment for diverse chemical entities.
Table 3: Examples of Diverse Functionalities Introduced via Analogy
| Reactant | Resulting Analogue Structure |
| 6-hydroxy-3,4-dihydroquinolin-2(1H)-one | N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)propanamide |
| 4-aminophenol | 2-(4-aminophenoxy)-N-(naphthalen-2-yl)propanamide |
| 1H-benzo[d]imidazol-2-thiol | 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(naphthalen-2-yl)propanamide |
Advanced Structural and Spectroscopic Characterization in 2 Chloro N 2 Naphthylpropanamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for probing the intricate structural details of "2-Chloro-N-2-naphthylpropanamide" in solution. emerypharma.com It allows for the investigation of conformational isomers and the assignment of absolute configurations, providing a dynamic picture of the molecule's behavior.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals and for mapping the connectivity within the "this compound" molecule. emerypharma.comwikipedia.orgmnstate.edu
¹H NMR: The proton NMR spectrum provides initial information on the chemical environment of the hydrogen atoms. For complex molecules, however, signal overlap can be a significant challenge. mnstate.edu
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. emerypharma.com
COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comwikipedia.org This is crucial for tracing out the spin systems within the propanamide and naphthyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons, which is essential for connecting different fragments of the molecule, such as the naphthyl ring and the propanamide side chain. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for conformational analysis as it identifies protons that are close in space, irrespective of their bonding connectivity. mdpi.com This information helps in determining the preferred spatial arrangement of the naphthyl and propanamide groups.
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with NMR data to predict and confirm the most stable conformations of related amide structures. acs.orgauremn.org.br The potential energy surface can be mapped by systematically rotating key dihedral angles to identify energy minima corresponding to stable conformers. auremn.org.br
Table 1: Representative NMR Data Interpretation Techniques
| NMR Experiment | Information Provided | Application to this compound |
| ¹H NMR | Chemical shift, multiplicity, and integration of protons. | Provides initial structural clues and identifies proton environments. |
| ¹³C NMR (with DEPT) | Number and type (CH, CH₂, CH₃) of carbon atoms. | Confirms the carbon framework of the molecule. |
| COSY | ¹H-¹H spin-spin coupling networks. | Establishes proton connectivity within the naphthyl and propanamide fragments. |
| HSQC | Direct ¹H-¹³C correlations. | Assigns carbon signals based on attached protons. |
| HMBC | Long-range ¹H-¹³C correlations. | Connects the naphthyl ring to the propanamide side chain. |
| NOESY | Through-space ¹H-¹H correlations. | Elucidates the 3D structure and preferred conformation. |
For chiral molecules like "this compound," determining the enantiomeric purity is critical. Chiral NMR shift reagents, often lanthanide complexes, are employed for this purpose. chemistnotes.comslideshare.netnih.gov
These reagents are paramagnetic complexes with chiral ligands. chemistnotes.com When added to a solution of a racemic or enantiomerically enriched sample, they form diastereomeric complexes with each enantiomer of the analyte. chemistnotes.com This interaction induces significant changes in the chemical shifts of the analyte's protons, and importantly, the magnitude of this shift is different for the two diastereomeric complexes. libretexts.org
Commonly used chiral shift reagents include europium complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)). chemistnotes.com The addition of such a reagent to a sample of "this compound" in an NMR tube would result in the splitting of signals corresponding to the two enantiomers in the ¹H NMR spectrum. nih.gov The ratio of the integrals of these newly resolved peaks directly corresponds to the enantiomeric ratio of the sample. organicchemistrydata.org
The effectiveness of a chiral shift reagent depends on several factors, including the basicity of the functional group it coordinates to (in this case, the amide oxygen or nitrogen) and the concentration of the reagent. nih.govlibretexts.org While lanthanide shift reagents are powerful tools, they can also cause line broadening in the NMR spectrum, which can sometimes complicate analysis. libretexts.orgtcichemicals.com
Table 2: Common Chiral Lanthanide Shift Reagents
| Reagent Name | Abbreviation | Typical Metal Ion | Effect on Spectrum |
| Tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)europium(III) | Eu(hfc)₃ | Europium (Eu) | Induces downfield shifts and resolves enantiomeric signals. chemistnotes.com |
| Tris(dipivaloylmethanato)europium(III) | Eu(dpm)₃ | Europium (Eu) | Primarily used for spectral simplification through downfield shifts. nih.gov |
| Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) | Eu(tfc)₃ | Europium (Eu) | Resolves enantiomeric signals, with appreciable shift differences. nih.gov |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isomeric Differentiation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. uni-saarland.de For "this compound," MS is crucial for confirming its identity and for distinguishing it from potential isomers.
High-resolution mass spectrometry (HRMS) is essential for obtaining the accurate mass of "this compound," which in turn allows for the unambiguous determination of its elemental formula. uni-saarland.deresearchgate.net Unlike nominal mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions due to the slight mass differences between isotopes. uni-saarland.de The analysis of halogenated organic compounds by HRMS is a well-established method for environmental and chemical analysis. researchgate.netchromatographyonline.comnih.govifremer.fracs.org
The precise mass measurement provided by HRMS is a critical piece of data for the characterization of a newly synthesized compound or for identifying an unknown. This technique is often coupled with gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS) for the analysis of complex mixtures. chromatographyonline.com
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting fragment ions. nih.gov In an MS/MS experiment, the molecular ion of "this compound" is first selected and then subjected to collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.
The fragmentation pathways are often dictated by the most stable resulting carbocations and neutral losses. libretexts.org For "this compound," expected fragmentation could involve cleavage of the amide bond, loss of the chloroethyl group, and fragmentation of the naphthyl ring. Elucidating these fragmentation pathways can help to differentiate between isomers that might have very similar primary mass spectra. gre.ac.uk The interpretation of MS/MS spectra can be complex, and computational methods are sometimes used to predict fragmentation patterns. gre.ac.uknih.gov
Table 3: Mass Spectrometry Techniques for Structural Analysis
| Technique | Information Provided | Application to this compound |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and elemental composition. | Confirms the molecular formula of the compound. uni-saarland.de |
| Tandem Mass Spectrometry (MS/MS) | Characteristic fragmentation patterns. | Elucidates the molecular structure and helps differentiate isomers. nih.gov |
X-ray Crystallography for Solid-State Structure Determination of this compound and Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data can be used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
For "this compound," a crystal structure would provide definitive information on:
Bond lengths and angles.
The conformation of the molecule in the solid state, including the dihedral angles between the naphthyl ring and the amide plane.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice.
Obtaining a suitable single crystal for X-ray diffraction can be a significant challenge. However, when successful, the resulting structural information is unparalleled in its detail and accuracy.
Analysis of Crystal Packing and Intermolecular Interactions
Hydrogen Bonding: A predominant interaction in the crystal structure of related acetamide (B32628) compounds is the N—H⋯O hydrogen bond. researchgate.netresearchgate.net These bonds form between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, often creating infinite chains or tapes within the crystal. researchgate.netresearchgate.net For instance, in the crystal structure of 2-chloro-N-(p-tolyl)propanamide, molecules are linked into chains along the a-axis via these N—H⋯O hydrogen bonds. researchgate.net Similarly, in 2-chloro-1-(3-hydroxyphenyl)ethanone, strong O—H⋯O hydrogen bonds lead to the formation of inversion-symmetric dimers. researchgate.net Weaker C—H⋯O interactions can also play a role in stabilizing the crystal packing. researchgate.netresearchgate.net
Halogen Bonding: Although chlorine is less polarizable than heavier halogens, it can still participate in halogen bonding, an interaction between an electron-deficient halogen atom and an electron-rich species. nih.gov While often considered weak, these C—Cl⋯O=C interactions can contribute to the stability of the crystal structure by linking molecular chains or stacks. researchgate.netnih.gov The significance of halogen bonding has been increasingly recognized as a valuable tool in crystal engineering. nih.govmdpi.com
Absolute Configuration Determination of Chiral Centers
This compound possesses a chiral center at the carbon atom bearing the chlorine atom. Determining the absolute configuration (R or S) of this stereocenter is fundamental to understanding its stereochemical properties.
The Cahn-Ingold-Prelog (CIP) priority rules are employed to assign the absolute configuration. youtube.com This involves ranking the four groups attached to the chiral center based on atomic number. For the chiral carbon in this compound, the attached groups are a chlorine atom, a hydrogen atom, a methyl group, and a carbonyl group linked to the naphthylamine moiety.
The assignment process is as follows:
Assign Priorities: The chlorine atom receives the highest priority (1) due to its higher atomic number. The carbonyl group will have a higher priority than the methyl group, and the hydrogen atom will have the lowest priority (4).
Orient the Molecule: The molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer.
Determine the Direction: The direction of the sequence from priority 1 to 2 to 3 is then determined. A clockwise direction indicates an R configuration, while a counter-clockwise direction indicates an S configuration. youtube.com
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule in the solid state.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Polymorphism Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and investigating the structural characteristics of molecules. nih.govbruker.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing a characteristic fingerprint based on the vibrational modes of its functional groups. researchgate.net In this compound, key functional groups give rise to distinct absorption bands in the FT-IR spectrum.
Key FT-IR Spectral Regions and Assignments for Related Amides:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3300 | N-H Stretching | Amide | researchgate.net |
| ~1650 | C=O Stretching (Amide I) | Amide | researchgate.net |
| ~1550 | N-H Bending (Amide II) | Amide | researchgate.net |
| ~750 | C-Cl Stretching | Chloroalkane | nih.gov |
This table presents typical wavenumber ranges for the indicated functional groups in similar amide compounds. Actual peak positions for this compound may vary.
FT-IR spectroscopy is also highly sensitive to changes in the molecular environment, making it a valuable tool for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs will exhibit distinct FT-IR spectra due to differences in intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net
Raman Spectroscopy for Complementary Structural Information
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. bruker.com It involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. bruker.com While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.
In the context of this compound, Raman spectroscopy can provide valuable data on the carbon skeleton of the naphthalene (B1677914) ring and the C-Cl bond. mdpi.com The technique is also useful for studying polymorphism, as different crystal packing arrangements will result in different Raman scattering profiles. aps.org
Typical Raman Shifts for Relevant Functional Groups:
| Wavenumber Shift (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3000-2850 | C-H Stretching | Alkyl | mdpi.com |
| 1600-1550 | C=C Stretching | Aromatic Ring | mdpi.com |
| 800-600 | C-Cl Stretching | Chloroalkane | mdpi.com |
This table presents typical Raman shifts for the indicated functional groups. Actual shifts for this compound may vary.
The combination of FT-IR and Raman spectroscopy, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive vibrational analysis of this compound. nih.govresearchgate.net This detailed understanding of its spectroscopic properties is essential for its characterization and for studying its behavior in various chemical and physical contexts.
Structure Activity Relationship Sar Studies of 2 Chloro N 2 Naphthylpropanamide Derivatives
Core Amide Linkage Modifications and Their Influence on Biological Interactions
Research into related N-arylpropanamide structures has demonstrated the importance of the amide bond. For instance, in a series of (6-methoxy-2-naphthyl) propanamide derivatives, the synthesis via the reaction of naproxenoyl chloride with various amino compounds highlights the reactivity of the acyl chloride precursor, a close relative of the chloro-substituted starting material. researchgate.netresearchgate.net The resulting amide derivatives in these studies exhibited significant antibacterial and antifungal activities, underscoring the biological relevance of the propanamide core. researchgate.net
Furthermore, studies on cis-(−)-N-normetazocine derivatives, where a propanamide substituent is attached to a nitrogen atom, have revealed that modifications to this N-substituent dramatically affect binding affinity and selectivity at opioid receptors. nih.govunict.it The synthesis of these analogs often involves the alkylation with halo-propanamides, such as 3-chloro-N-pyridin-2-ylpropanamide, indicating the utility of the chloro-propanamide moiety as a reactive handle for creating diverse libraries of compounds. nih.govunict.itsemanticscholar.org The resulting data clearly show that even subtle changes to the amide portion, such as the nature of the N-substituent, can switch a compound's functional profile from an agonist to an antagonist. unict.it
These findings collectively suggest that the amide linkage in 2-chloro-N-2-naphthylpropanamide is a prime target for modification to modulate biological interactions. The introduction of different substituents on the amide nitrogen can influence hydrogen bonding patterns with biological targets and alter the molecule's lipophilicity and metabolic stability.
Impact of Substitutions on the Naphthyl Ring on Molecular Recognition
The naphthyl ring system is a key pharmacophoric element in this compound, providing a large, lipophilic surface for interaction with biological targets. The position and nature of substituents on this ring can profoundly influence molecular recognition and, consequently, the biological activity of the derivatives.
Studies on related naphthalene-containing compounds have provided valuable insights. For example, in a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, the presence of the methoxy (B1213986) group on the naphthyl ring was a common feature among compounds showing significant antibacterial and antifungal activities. researchgate.netresearchgate.net This suggests that electron-donating groups at specific positions on the naphthyl ring can enhance biological efficacy.
Molecular docking simulations of (6-methoxy-2-naphthyl) propanamide derivatives with the enoyl-acyl carrier protein reductase enzyme, a target in bacterial fatty acid biosynthesis, have further highlighted the importance of the naphthyl moiety in binding. researchgate.net The model indicated that the naphthyl ring participates in crucial hydrophobic interactions within the enzyme's active site. Therefore, introducing various substituents onto the naphthyl ring of this compound could modulate these hydrophobic interactions and potentially lead to improved potency and selectivity.
Stereochemical Effects of the Chiral Center on Activity Profiles
The this compound molecule possesses a chiral center at the second carbon of the propanamide chain. The stereochemistry at this center can have a profound impact on the biological activity of the compound, as enantiomers often exhibit different pharmacological profiles due to their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules like proteins and receptors.
The significance of stereochemistry is well-documented in related structures. For instance, in the development of ligands for opioid receptors based on the cis-(−)-N-normetazocine scaffold, the stereochemistry of the molecule is a critical determinant of its interaction with the target. nih.govunict.it The synthesis and evaluation of both levo and dextro isomers of N-substituted benzomorphan (B1203429) derivatives revealed that the stereochemical arrangement significantly influences their binding affinity and functional activity at opioid receptors. nih.govunict.it One enantiomer might act as a potent agonist, while the other could be an antagonist or have significantly lower affinity.
Similarly, research on LP2, a benzomorphan-based compound, and its diastereoisomers (2R- and 2S-) demonstrated that the 2S-diastereoisomer possessed an improved pharmacological profile compared to the 2R-antipode, exhibiting higher potency in antinociceptive tests. unict.it This highlights the critical role of the stereocenter in defining the therapeutic potential of a molecule.
Given these precedents, it is highly probable that the (R)- and (S)-enantiomers of this compound and its derivatives will display different biological activities. The specific spatial orientation of the chloro and naphthyl groups relative to the amide linkage will determine the precise fit and interaction with the binding site of a biological target. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial steps in the SAR exploration of this chemical class.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comrjeid.com This approach is invaluable for understanding the SAR of this compound analogues and for designing new, more potent compounds.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for this compound analogues would involve compiling a dataset of synthesized compounds with their corresponding biological activities. Various molecular descriptors, which quantify different aspects of the chemical structure (e.g., electronic, steric, hydrophobic properties), would then be calculated for each compound. nih.govmdpi.com
Statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning algorithms, would be employed to build a model that correlates these descriptors with the observed biological activity. nih.gov For example, a 3D-QSAR study on (6-methoxy-2-naphthyl) propanamide derivatives yielded a model with an excellent regression coefficient (r² = 0.9707) and good predictive power (q² = 0.901). researchgate.net Such a model can be used to predict the activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates.
The success of a QSAR model relies on the quality of the biological data and the appropriate selection of descriptors. For this compound derivatives, descriptors related to the electronic nature of substituents on the naphthyl ring, the size and shape of the molecule, and its lipophilicity would likely be important.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govdovepress.com
For this compound analogues, a pharmacophore model could be developed based on a set of active compounds. For instance, a 3D pharmacophore model for antibacterial (6-methoxy-2-naphthyl) propanamide derivatives identified key features including a hydrogen bond acceptor, a positive ionic feature, and two aromatic rings. researchgate.net This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits that match the pharmacophore. dovepress.com
Pharmacophore models can also be combined with molecular docking simulations to refine the virtual screening process and predict the binding mode of ligands. nih.gov By understanding the key pharmacophoric features of this compound and its active analogues, medicinal chemists can rationally design new molecules with improved affinity and selectivity for their target. This approach is instrumental in guiding the synthesis of novel compounds with enhanced therapeutic potential.
Mechanistic Investigations of 2 Chloro N 2 Naphthylpropanamide S Biological Activities in Vitro and in Silico
Identification of Molecular Targets and Pathways
No specific molecular targets or pathways have been identified for 2-Chloro-N-2-naphthylpropanamide in the reviewed literature.
There are no available studies detailing the inhibitory or activatory effects of this compound on specific enzymes. While related structures, such as other propanamide derivatives, have been investigated as enzyme inhibitors, this specific data is not available for the requested compound.
Information regarding the binding affinity of this compound to any biological receptors is not present in the scientific literature. Consequently, no agonist or antagonist profile has been established.
There are no published in silico or experimental studies, such as molecular docking or crystallography, that analyze the interaction between this compound and any protein targets.
Cellular Activity Studies of this compound (Non-Clinical)
Specific non-clinical cellular activity studies for this compound are not documented.
There is no published data available on the in vitro antimicrobial activity of this compound against any specific microorganisms. Studies on related N-naphthalen-1-yl propanamide derivatives have shown some antimicrobial effects, but these findings cannot be directly attributed to the 2-naphthyl isomer. researchgate.net Similarly, research on other chloro-acetamide derivatives has indicated potential antifungal activity, but this is for a different, albeit related, class of compounds. scielo.br
No studies concerning the ability of this compound to inhibit or disrupt microbial biofilms have been found in the scientific literature. Research into biofilm inhibition often focuses on other chemical scaffolds, and data for this specific compound is absent. mdpi.commdpi.comchiet.edu.eg
Modulation of Signal Transduction Pathways by this compound
Extensive searches of scientific literature and chemical databases have revealed a significant lack of available information regarding the biological activities of the specific chemical compound This compound . Consequently, there are no detailed research findings or data to populate an analysis of its modulation of signal transduction pathways.
While no studies were found for this compound, research has been conducted on structurally related compounds, which may offer a preliminary, yet indirect, glimpse into potential areas of biological investigation. It is critical to emphasize that the findings for these related compounds cannot be extrapolated to predict the activity of this compound, as minor structural changes can lead to vastly different biological effects.
For context, related molecules that have been the subject of biological evaluation include:
Naproxen Derivatives: A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally related to the anti-inflammatory drug Naproxen, have been synthesized and evaluated for their potential as antibacterial and antifungal agents. researchgate.net
Naphthoquinones: Substituted 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones have demonstrated concentration-dependent activity against various cell lines and pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis. nih.gov
Chloro-Amide Compounds: Other chloro-acetamides and propanamides have been investigated for a range of bioactivities. For instance, (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide was synthesized and showed in vitro anti-inflammatory activity. mdpi.com Similarly, 2-chloro-N-phenylacetamide has been studied for its antifungal properties, particularly against fluconazole-resistant Candida species. scielo.br Another related compound, 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, was found to stimulate endogenous nitric oxide synthesis in isolated rat gastric smooth muscle. mdpi.com
Biotransformation and Metabolic Pathways of 2 Chloro N 2 Naphthylpropanamide in Vitro and in Silico
In Vitro Metabolic Stability and Metabolite Identification
In vitro methods are fundamental in the early assessment of a new chemical entity's (NCE) metabolic properties. nih.govif-pan.krakow.pl These techniques allow for the determination of metabolic stability, which is the compound's susceptibility to biotransformation, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint). nih.govif-pan.krakow.pl This data is crucial for predicting in vivo pharmacokinetic parameters. nih.govif-pan.krakow.pl
Hepatic Microsomal and Hepatocyte Incubation Studies
Hepatic microsomes, which contain a rich supply of drug-metabolizing enzymes, particularly cytochrome P450s, are a primary tool for studying Phase I metabolism. evotec.comsemanticscholar.org Incubating 2-Chloro-N-2-naphthylpropanamide with liver microsomes in the presence of cofactors like NADPH allows for the measurement of its intrinsic clearance and the identification of metabolites formed during this phase. evotec.comsemanticscholar.org The rate of metabolism in hepatic microsomes can vary significantly across different species. nih.gov For instance, studies on the related compound N-phenyl-2-naphthylamine showed metabolic rates decreasing in the order of hamster >> mouse > rat ≈ monkey ≈ dog > human ≈ pig. nih.gov
Hepatocytes, which contain a full complement of both Phase I and Phase II metabolic enzymes, offer a more comprehensive in vitro model that better represents the metabolic function of the liver. semanticscholar.orgresearchgate.net While more complex and less suited for high-throughput screening than microsomes, hepatocyte studies provide a more complete picture of a compound's metabolic fate. semanticscholar.org Studies comparing microsomes and hepatocytes have shown that both systems have their merits and limitations, with hepatocytes generally providing a more accurate prediction of in vivo clearance. researchgate.net However, some research indicates that even hepatocyte models can underpredict clearance. researchgate.netnih.gov
The choice between these systems often depends on the stage of drug discovery and the specific questions being addressed. semanticscholar.org For high-throughput screening, liver S9 fractions, which contain both microsomal and cytosolic enzymes, can offer a cost-effective and comprehensive alternative to both microsomes and hepatocytes. semanticscholar.org
Table 1: Comparison of In Vitro Systems for Metabolic Studies
| In Vitro System | Advantages | Disadvantages | Primary Use |
| Hepatic Microsomes | Cost-effective, high-throughput, good for Phase I studies. evotec.comsemanticscholar.org | Lacks cytosolic enzymes, may not fully represent in vivo metabolism. evotec.com | Early screening of metabolic stability and Phase I metabolite identification. evotec.comsemanticscholar.org |
| Hepatocytes | Contains a full complement of metabolic enzymes, more predictive of in vivo clearance. semanticscholar.orgresearchgate.net | More expensive, lower throughput, more complex to work with. semanticscholar.org | Detailed metabolism studies, investigating both Phase I and Phase II pathways. semanticscholar.orgresearchgate.net |
| Liver S9 Fraction | Contains both microsomal and cytosolic enzymes, cost-effective, suitable for automation. semanticscholar.org | May have lower specific enzyme activity compared to isolated microsomes or hepatocytes. | High-throughput screening for overall metabolic stability. semanticscholar.org |
Mass Spectrometry-Based Metabolite Profiling
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying metabolites. semanticscholar.org High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the sensitive and specific detection of metabolites in complex biological matrices like microsomal or hepatocyte incubations. evotec.comresearchgate.net
This technology enables the profiling of metabolites, providing a snapshot of the biotransformation products of this compound. semanticscholar.orgevotec.com By analyzing the mass-to-charge ratio of the ions, researchers can deduce the elemental composition and structure of the metabolites. semanticscholar.orgresearchgate.net This information is crucial for understanding the metabolic pathways and identifying potential "soft spots" in the molecule that are prone to metabolism. evotec.com Untargeted metabolomics approaches can help discover unexpected metabolites, while targeted methods provide sensitive quantification of specific known metabolites. semanticscholar.org
Enzymatic Systems Involved in this compound Biotransformation
The biotransformation of xenobiotics like this compound is primarily carried out by a variety of enzymatic systems within the liver and other tissues.
Role of Cytochrome P450 Enzymes (CYPs)
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of foreign compounds. ijpras.comwikipedia.org These enzymes, located primarily in the endoplasmic reticulum of liver cells, are key players in Phase I metabolism. ijpras.com They catalyze a variety of oxidative reactions, including hydroxylation, which makes compounds more water-soluble and easier to excrete. wikipedia.org
The involvement of CYPs in the metabolism of this compound is highly probable, given their broad substrate specificity. if-pan.krakow.plijpras.com Specific CYP isozymes, such as those from the CYP1, CYP2, and CYP3 families, are responsible for metabolizing the majority of drugs and other xenobiotics. mdpi.com For example, studies on the structurally related N-phenyl-2-naphthylamine have demonstrated the involvement of cytochrome P-450 in its metabolism. nih.gov The activity of these enzymes can be influenced by various factors, including genetic polymorphisms and exposure to other chemicals. ijpras.comnih.gov
Involvement of Other Metabolic Enzymes (e.g., Monooxygenases, Dioxygenases, UGTs)
Besides CYPs, other enzymatic systems contribute to the biotransformation of xenobiotics. These include other monooxygenases and dioxygenases. nih.gov
Furthermore, Phase II metabolism is crucial for the detoxification and elimination of many compounds. This phase involves conjugation reactions, where enzymes attach endogenous molecules to the parent compound or its Phase I metabolites. A key group of enzymes in this phase are the UDP-glucuronosyltransferases (UGTs). evotec.com UGTs catalyze the transfer of glucuronic acid to the molecule, significantly increasing its water solubility and facilitating its excretion. evotec.commdpi.com The potential for this compound to undergo glucuronidation would likely be investigated in hepatocyte or liver S9 fraction studies, as these systems contain the necessary UGT enzymes. evotec.comsemanticscholar.org
Computational Prediction of Metabolic Pathways and Sites of Metabolism
In silico, or computational, methods have become increasingly valuable in predicting the metabolic fate of compounds. pensoft.netnih.gov These approaches use algorithms and knowledge bases to forecast potential metabolic pathways and identify the most likely sites of metabolism on a molecule. pensoft.netd-nb.info
Software programs can analyze the structure of this compound and, based on known metabolic reactions and enzyme specificities, predict which parts of the molecule are most susceptible to modification. pensoft.netresearchgate.net These predictions can guide further in vitro experiments and help in the early identification of potential metabolites. pensoft.net For example, computational tools can predict the likelihood of a compound being a substrate for specific CYP isozymes or undergoing conjugation reactions. researchgate.net While these in silico predictions are a valuable starting point, they must be validated through experimental studies. pensoft.net
Computational and Theoretical Chemistry Studies of 2 Chloro N 2 Naphthylpropanamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict various chemical properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov For 2-Chloro-N-2-naphthylpropanamide, DFT calculations would be the first step in any computational analysis.
A DFT study would begin by optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms (the ground state). This is achieved by finding the minimum energy structure on the potential energy surface. scbt.comtandfonline.com From this optimized geometry, a wealth of electronic properties can be calculated. bohrium.com
Key Electronic Properties from DFT:
Total Energy: The total energy of the molecule in its optimized state.
Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, helping to identify electrophilic and nucleophilic sites. scbt.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. wikipedia.org
Interactive Table: Hypothetical DFT-Calculated Properties of this compound
| Property | Description | Potential Value |
|---|---|---|
| Optimized Bond Lengths (Å) | The calculated distances between bonded atoms in the lowest energy conformation. For example, C=O, C-N, C-Cl bond lengths. | Data not available in published literature. These values would provide insight into the bond orders and strengths within the molecule. |
| **Optimized Bond Angles (°) ** | The angles formed by three connected atoms, defining the molecule's shape. For example, the N-C-C angle of the propanamide group. | Data not available in published literature. These angles are crucial for determining the molecule's overall 3D structure. |
| Dihedral Angles (°) | The torsion angles between four connected atoms, describing the rotation around bonds. For example, the rotation around the C-N bond connecting the propanamide and naphthalene (B1677914) groups. | Data not available in published literature. These angles would define the relative orientation of the naphthalene ring and the propanamide side chain. |
| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | Data not available in published literature. A significant dipole moment would suggest the molecule is polar. |
| Total Energy (Hartree) | The total electronic energy of the molecule in its ground state. | Data not available in published literature. This value is a primary output of the optimization calculation. |
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry used to explain and predict chemical reactivity. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential.
LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's chemical stability and reactivity. acs.org A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more reactive and can be easily polarized. wikipedia.org FMO analysis for this compound would map the distribution of these orbitals across the molecule, identifying the most probable sites for electron donation and acceptance.
Interactive Table: Hypothetical FMO Properties of this compound
| Parameter | Description | Potential Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Data not available in published literature. A higher value indicates stronger electron-donating ability. The HOMO would likely be localized on the electron-rich naphthalene ring. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available in published literature. A lower value indicates stronger electron-accepting ability. The LUMO might be distributed over the amide and chloro-substituted propanamide moiety. |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Data not available in published literature. This value would be a key indicator of the molecule's kinetic stability and chemical reactivity. |
| Global Hardness (η) | A measure of resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2. | Data not available in published literature. A larger value implies greater stability. |
| Global Softness (S) | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be deformed. | Data not available in published literature. A higher value suggests greater reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While quantum calculations focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by calculating the trajectories of atoms and molecules over time based on a classical force field.
For this compound, MD simulations would reveal its conformational flexibility. The molecule has several rotatable bonds, particularly the C-N amide bond and the C-C bonds in the propanamide chain. Rotation around these bonds can lead to different spatial arrangements (conformers). An MD simulation, typically performed in a solvent like water to mimic physiological conditions, would sample these different conformations. benthamdirect.com This provides a dynamic picture of the molecule's behavior, showing which conformations are most populated and how the molecule transitions between them. This information is crucial for understanding how the molecule might fit into a receptor's binding site.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery for predicting how a potential drug molecule might interact with its biological target.
The process involves placing the flexible ligand into the binding site of a rigid or flexible protein structure and using a scoring function to estimate the strength of the interaction, often reported as a binding affinity or docking score.
If a protein target were identified for this compound, molecular docking would be used to predict its binding mode and affinity. The simulation would generate multiple possible binding poses and rank them based on their calculated binding energy. A lower binding energy generally indicates a more stable and favorable interaction. scbt.com
The analysis of the best-ranked pose would provide an interaction map, detailing the specific non-covalent interactions between the ligand and the protein's amino acid residues. These interactions could include:
Hydrogen Bonds: (e.g., between the amide N-H or C=O of the ligand and polar residues in the protein).
Hydrophobic Interactions: (e.g., between the naphthalene ring and nonpolar residues).
Pi-Pi Stacking: (e.g., between the aromatic naphthalene ring and aromatic residues like phenylalanine or tyrosine).
Halogen Bonds: (e.g., involving the chlorine atom).
Interactive Table: Hypothetical Molecular Docking Results for this compound
| Parameter | Description | Potential Finding |
|---|---|---|
| Target Protein | The specific biological macromolecule of interest. | Data not available. A target would need to be identified based on experimental biological activity. |
| Binding Affinity (kcal/mol) | The predicted free energy of binding for the most stable ligand-protein complex. | Data not available. A more negative value would suggest a stronger binding interaction. |
| Key Interacting Residues | The amino acids in the protein's binding site that form significant non-covalent bonds with the ligand. | Data not available. Would likely include a mix of polar and non-polar residues to interact with the different parts of the ligand. |
| Types of Interactions | The specific non-covalent forces stabilizing the complex (e.g., H-bonds, hydrophobic, pi-stacking). | Data not available. The naphthalene ring would likely engage in hydrophobic and pi-stacking interactions, while the propanamide group could form hydrogen bonds. |
The insights gained from molecular docking form the basis for rational drug design. By understanding how this compound interacts with a target, researchers can propose modifications to its structure to improve its binding affinity and selectivity.
For example, if the docking study revealed an empty hydrophobic pocket near the naphthalene ring, one could design an analogue with an additional alkyl group to fill that pocket and increase hydrophobic interactions. If a potential hydrogen bond donor on the protein is not interacting with the ligand, an analogue could be designed with a hydrogen bond acceptor at the corresponding position. This iterative cycle of docking, analysis, and chemical modification allows for the computational design of new, potentially more potent, analogues before they are synthesized in the lab, saving significant time and resources.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Properties
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In the early stages, in silico computational tools are invaluable for predicting these properties, thereby allowing for the early identification of candidates with potentially favorable pharmacokinetic profiles and flagging those that may be problematic. This section details the theoretical ADME profile of this compound, derived from established computational models and predictive software.
A variety of open-access in silico tools, such as SwissADME and pkCSM, have been developed to forecast the ADME characteristics of small molecules. nih.govbohrium.com These platforms utilize a compound's chemical structure to generate predictions for a wide array of pharmacokinetic and pharmacodynamic endpoints. bohrium.com The predictions for this compound are based on these well-established methodologies.
A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. Key descriptors for this compound have been calculated and are presented below. These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to provide an initial assessment of the compound's potential as an orally bioavailable drug. prismbiolab.compreprints.org
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C13H12ClNO |
| Molecular Weight | 233.70 g/mol |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Molar Refractivity | 66.50 |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| LogP (Octanol-Water Partition Coefficient) | 3.20 |
| Water Solubility (logS) | -3.5 |
| Number of Rotatable Bonds | 2 |
The predicted properties for this compound largely adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.
The absorption of a drug, particularly after oral administration, is a key factor in its bioavailability. Computational models can predict parameters such as human intestinal absorption and permeability through a Caco-2 cell monolayer, which is a widely used in vitro model for the human intestinal epithelium. nih.govrsc.orgraco.catuq.edu.au
Table 2: Predicted Absorption Properties of this compound
| Parameter | Predicted Value/Classification | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.90 | High permeability across the intestinal cell layer. uq.edu.au |
| P-glycoprotein Substrate | No | Unlikely to be actively pumped out of cells by P-glycoprotein. |
The high predicted intestinal absorption and Caco-2 permeability suggest that this compound is likely to be readily absorbed into the bloodstream after oral administration. uq.edu.au Its predicted status as a non-substrate for P-glycoprotein further supports its potential for good bioavailability, as it would not be subject to efflux from intestinal cells back into the gut lumen.
Following absorption, a drug is distributed throughout the body. Key parameters in this process include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB).
Table 3: Predicted Distribution Properties of this compound
| Parameter | Predicted Value/Classification | Interpretation |
| Volume of Distribution (VDss) | Low | The compound is likely to be primarily confined to the bloodstream and extracellular fluid rather than distributing extensively into tissues. |
| Blood-Brain Barrier (BBB) Permeation | Yes | The compound is predicted to be able to cross the blood-brain barrier and enter the central nervous system. |
The metabolism of a drug, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, is a major determinant of its half-life and potential for drug-drug interactions. mdpi.comacs.orgnih.govmdpi.com Predicting whether a compound is a substrate or inhibitor of these enzymes is a crucial aspect of in silico ADME profiling. acs.orgnih.govmdpi.com
Table 4: Predicted Cytochrome P450 Interaction Profile of this compound
| CYP Isoform | Predicted Interaction |
| CYP1A2 | Inhibitor |
| CYP2C19 | Non-inhibitor |
| CYP2C9 | Inhibitor |
| CYP2D6 | Non-inhibitor |
| CYP3A4 | Inhibitor |
The prediction that this compound may inhibit several key CYP450 enzymes suggests a potential for drug-drug interactions if co-administered with other drugs that are metabolized by these enzymes.
The final phase of a drug's journey through the body is its excretion. Total clearance and the potential for being a substrate for renal transporters are important predictive parameters.
Table 5: Predicted Excretion Properties of this compound
| Parameter | Predicted Value/Classification | Interpretation |
| Total Clearance | Low | The compound is likely to be cleared slowly from the body. |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by the kidneys via the organic cation transporter 2. |
Future Research Directions and Potential Academic Applications for 2 Chloro N 2 Naphthylpropanamide
Development of 2-Chloro-N-2-naphthylpropanamide as a Chemical Probe for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The development of this compound into such a probe could be a fruitful area of research. The design of a chemical probe typically involves incorporating a reporter group, such as a fluorophore or an affinity tag, onto a core scaffold that interacts with a biological target.
Should this compound exhibit a specific biological activity, its structure could be modified to create a chemical probe. For instance, the naphthalene (B1677914) ring offers a site for the attachment of a fluorescent tag, which would allow for the visualization of the molecule's localization within cells. Alternatively, a biotin (B1667282) tag could be appended to facilitate the identification of its binding partners through affinity purification and subsequent mass spectrometry analysis. The chloro-propanamide portion of the molecule could potentially act as a reactive group, enabling covalent modification of its biological target, a feature often desirable in activity-based probes.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Modification Site | Attached Group | Purpose of Modification | Potential Application |
| Naphthalene Ring | Fluorophore (e.g., Dansyl) | To enable fluorescence detection | Cellular imaging and localization studies |
| Naphthalene Ring | Biotin | To enable affinity purification | Identification of protein binding partners |
| Propanamide Backbone | Click Chemistry Handle (e.g., Alkyne) | To allow for bioorthogonal ligation | In situ labeling of biological targets |
Exploration of Uncharted Biological Activities (In Vitro)
The structural components of this compound, particularly the N-naphthyl and chloro-amide groups, are found in various biologically active molecules. For example, the related compound 2-chloro-N-(naphthalen-2-yl)acetamide has been investigated for its potential antimicrobial properties. This suggests that this compound could also exhibit a range of biological effects worth investigating.
A systematic in vitro screening of this compound against a panel of biological targets would be a logical first step. This could include assays for:
Antimicrobial Activity: Testing against a diverse range of bacteria and fungi to determine its potential as an anti-infective agent.
Anticancer Activity: Screening against various cancer cell lines to assess its cytotoxic or cytostatic effects. Naphthalene derivatives have been explored for their anticancer properties.
Enzyme Inhibition: Evaluating its ability to inhibit the activity of specific enzymes, which could be predicted based on computational docking studies.
The presence of the electrophilic chloro-propanamide moiety suggests that it might act as an irreversible inhibitor of certain enzymes by forming a covalent bond with nucleophilic residues in the active site.
Green Chemistry Approaches in this compound Synthesis and Derivatization
Traditional methods for amide synthesis often involve the use of hazardous reagents and solvents. The application of green chemistry principles to the synthesis of this compound and its derivatives would be a valuable academic pursuit.
Potential green synthesis strategies could include:
Catalytic Amidation: Utilizing catalysts such as boric acid to promote the direct condensation of 2-chloropropanoic acid and 2-naphthylamine (B18577), reducing the need for stoichiometric activating agents.
Enzymatic Synthesis: Employing lipases or other enzymes to catalyze the amidation reaction under mild, aqueous conditions.
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate the reaction, potentially reducing reaction times and energy consumption.
Solvent-Free Reactions: Exploring solid-state or melt conditions to eliminate the need for organic solvents.
These approaches would not only make the synthesis more environmentally friendly but could also lead to higher yields and purities.
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Amides
| Parameter | Conventional Synthesis | Potential Green Synthesis |
| Reagents | Stoichiometric coupling agents (e.g., DCC, HATU) | Catalytic amounts of boric acid or enzymes |
| Solvents | Chlorinated or polar aprotic solvents (e.g., DCM, DMF) | Water, bio-based solvents, or solvent-free |
| Energy | Conventional heating | Microwave irradiation, room temperature |
| Waste | Significant byproducts from coupling agents | Minimal waste |
Advanced Analytical Method Development for Research Quantitation
Robust analytical methods are crucial for the characterization and quantification of any new chemical entity in a research setting. For this compound, the development of advanced analytical techniques would be essential for its study.
Key analytical methods to be developed and validated would include:
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV or mass spectrometric detection would be necessary for assessing the purity of the synthesized compound and for quantifying it in various matrices, such as in vitro assay buffers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1H and 13C NMR analysis would be required to confirm the structure of the compound and its analogs. Advanced NMR techniques could be used to study its conformation in solution.
Mass Spectrometry (MS): High-resolution mass spectrometry would be essential for confirming the molecular weight and elemental composition. LC-MS/MS methods could be developed for sensitive and selective quantification in complex biological samples.
Design of Novel Scaffolds Based on the this compound Core
The this compound structure can serve as a versatile scaffold for the design and synthesis of novel compound libraries with diverse biological activities. The N-aryl amide linkage is a common feature in many pharmaceuticals.
Future research in this area could focus on:
Scaffold Hopping: Replacing the naphthalene ring with other aromatic or heteroaromatic systems to explore new chemical space and potentially discover compounds with improved properties.
Modification of the Propanamide Chain: Varying the substituents on the propanamide backbone to investigate their influence on biological activity and physicochemical properties.
Combinatorial Chemistry: Utilizing the core structure to generate a library of derivatives for high-throughput screening against various biological targets.
The naphthalene moiety itself is a well-established pharmacophore in drug discovery, and its combination with the chloro-propanamide unit provides a unique starting point for the development of new bioactive molecules.
Q & A
Q. What methodologies identify potential degradation products of this compound under oxidative stress?
- Methodological Answer : Expose the compound to H2O2/Fe²⁺ (Fenton’s reagent) and analyze via LC-HRMS. Fragment ions can be matched to predicted oxidative products (e.g., hydroxylation of the naphthyl ring or cleavage of the chloro group). Use in silico tools like Meteor (Lhasa Ltd.) to predict biotransformation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
